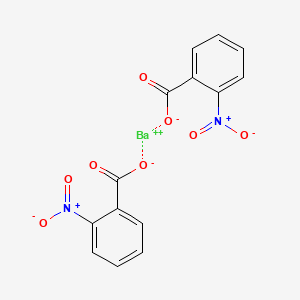

nitrobenzoesaurem Barium

Description

Properties

IUPAC Name |

barium(2+);2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5NO4.Ba/c2*9-7(10)5-3-1-2-4-6(5)8(11)12;/h2*1-4H,(H,9,10);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHKGKJBCWNPBM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BaN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Catalysis

Barium nitrobenzoates have been studied for their role as catalysts in various chemical reactions. For instance, a study highlighted the synergistic interaction between cerium and barium in cobalt catalysts used for ammonia synthesis. The presence of barium cerate (BaCeO₃) significantly enhanced catalytic activity due to its high basicity and electron-donating ability, which facilitated electron transfer during reactions .

Thermal Analysis

Research comparing the thermal behaviors of barium salts of ortho-, meta-, and para-nitrobenzoic acids revealed distinct thermal properties that could be exploited in material science. The study found that these compounds exhibit different stability and decomposition temperatures, which are critical for applications in high-temperature processes .

Coordination Chemistry

Barium nitrobenzoates have been utilized to form coordination polymers, which are important in materials science for their unique structural properties. A notable case involved the synthesis of a one-dimensional barium(II) coordination polymer with 2-nitrobenzoic acid, demonstrating potential applications in drug delivery systems and as sensors .

Case Study 1: Ammonia Synthesis Catalysts

In a detailed study on ammonia synthesis, the Co/Ce/Ba catalyst demonstrated enhanced performance compared to traditional catalysts. The introduction of barium not only improved the catalytic efficiency but also broadened the temperature range for ammonia production, showcasing the practical implications of using nitrobenzoate-derived barium compounds in industrial applications .

Case Study 2: Thermal Stability Analysis

A comparative analysis of thermal stability among different barium nitrobenzoates provided insights into their potential uses in high-temperature applications. The results indicated that para-nitrobenzoate exhibited superior thermal stability compared to its ortho- and meta-counterparts, making it a suitable candidate for applications requiring thermal resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Alkali Metal Nitrobenzoates

| Property | Barium Nitrobenzoate | Sodium Nitrobenzoate | Potassium Nitrobenzoate |

|---|---|---|---|

| Solubility in Water | Insoluble | Highly soluble | Moderately soluble |

| Melting Point | >300°C (decomposes) | ~250°C | ~270°C |

| Applications | Pyrotechnics, catalysts | Pharmaceuticals, dyes | Organic synthesis |

Barium nitrobenzoate’s low solubility contrasts sharply with the water-soluble sodium and potassium salts, which are used in pharmaceuticals and dyes due to their bioavailability . The higher thermal stability of barium nitrobenzoate aligns with barium’s strong ionic bonding compared to alkali metals .

Comparison with Other Barium Aromatic Salts

| Property | Barium Nitrobenzoate | Barium Benzoate | Barium Chlorobenzoate |

|---|---|---|---|

| Solubility | Insoluble | Slightly soluble | Insoluble |

| Reactivity | Oxidizing (due to –NO₂) | Non-oxidizing | Mildly oxidizing (–Cl) |

| Thermal Stability | High (decomposes at >300°C) | Moderate (~200°C) | High (~280°C) |

The nitro group in barium nitrobenzoate enhances its oxidative capacity compared to non-nitrated barium benzoate, making it suitable for redox reactions. Barium chlorobenzoate, while also insoluble, lacks the nitro group’s electron-withdrawing effects, resulting in lower acidity .

Comparison with Nitroaromatic Salts of Other Metals

| Compound | Metal Charge | Solubility | Common Use |

|---|---|---|---|

| Barium Nitrobenzoate | +2 | Insoluble | Pyrotechnics |

| Calcium Nitrobenzoate | +2 | Low | Catalysts |

| Zinc Nitrobenzoate | +2 | Insoluble | Polymer stabilizers |

Divalent metal salts like barium, calcium, and zinc nitrobenzoate share low solubility, but barium’s larger ionic radius contributes to higher lattice energy and thermal stability . Zinc nitrobenzoate finds niche roles in polymer chemistry, whereas calcium derivatives are less thermally robust.

Research Findings and Key Observations

- Thermal Behavior: Barium nitrobenzoate decomposes exothermically above 300°C, releasing NO₂ and CO₂, a trait leveraged in pyrotechnic formulations .

- Crystal Structure: X-ray diffraction of the para isomer reveals a monoclinic lattice with strong Ba–O coordination, explaining its stability .

Preparation Methods

Nitration of Benzoic Acid

Nitrobenzoic acid is typically synthesized via nitration of benzoic acid using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, generating the nitronium ion (NO₂⁺), which facilitates electrophilic aromatic substitution.

Procedure :

-

Cooling : Benzoic acid is dissolved in concentrated H₂SO₄ under ice-cooling to maintain temperatures below 6°C.

-

Nitration : A mixture of HNO₃ and H₂SO₄ is added dropwise. The reaction exotherm is controlled to prevent over-nitration.

-

Isolation : The product is precipitated by pouring the mixture onto ice, followed by filtration and recrystallization.

Outcome :

Oxidation of Nitrotoluene

An alternative route involves oxidizing meta- or para-nitrotoluene using molecular oxygen in the presence of bromine and manganese-based catalysts.

Procedure :

-

Reaction Setup : Nitrotoluene is heated with acetic acid, bromine, and manganese acetate at 150–200°C under oxygen pressure.

-

Isolation : The crude product is purified via recrystallization from benzene or water.

Advantages :

Preparation of Barium Nitrobenzoate

Direct Neutralization Method

Barium nitrobenzoate can be prepared by neutralizing nitrobenzoic acid with barium hydroxide or carbonate.

Procedure :

-

Acid Dissolution : Nitrobenzoic acid is dissolved in hot water.

-

Neutralization : Barium carbonate (BaCO₃) is added gradually until effervescence ceases, indicating complete reaction1:

-

Crystallization : The solution is evaporated to dryness, yielding crystalline barium nitrobenzoate1.

Optimization :

Metathesis (Precipitation) Method

This method involves reacting sodium nitrobenzoate with a soluble barium salt (e.g., BaCl₂ or Ba(NO₃)₂).

Procedure :

-

Solution Preparation :

-

Sodium nitrobenzoate is prepared by dissolving nitrobenzoic acid in NaOH.

-

A separate solution of BaCl₂ is prepared.

-

-

Precipitation : The solutions are mixed, forming insoluble barium nitrobenzoate:

-

Purification : The precipitate is filtered, washed with distilled water, and dried.

Key Considerations :

Coordination Polymer Synthesis

A specialized method involves synthesizing barium nitrobenzoate as a coordination polymer.

-

Reaction Mixture : Barium nitrate (Ba(NO₃)₂) is combined with 4-nitrobenzoic acid in a solvent system containing N-methylformamide (NMF) and water.

-

Crystallization : The mixture is heated to 80°C, cooled slowly, and crystallized.

-

Structure : The product forms a 1D polymeric chain with Ba(II) centers linked by μ₂-bridging nitrobenzoate ligands.

Characterization :

Comparative Analysis of Methods

| Method | Yield | Purity | Conditions | Complexity |

|---|---|---|---|---|

| Direct Neutralization | 85–90% | High | Mild (25–50°C) | Low |

| Metathesis | 75–80% | Moderate | Ambient | Moderate |

| Coordination Polymer | 60–70% | Very High | Elevated (80°C) | High |

Notes :

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing nitrobenzoic acid barium salt with high purity?

- Methodological Answer : Synthesis typically involves reacting nitrobenzoic acid with barium hydroxide or carbonate in aqueous or alcoholic media under controlled stoichiometry. Key steps include:

- Precipitation control : Adjust pH to 6–7 to avoid barium carbonate formation.

- Purification : Recrystallization from ethanol/water mixtures to remove unreacted precursors .

- Yield optimization : Monitor reaction completion via conductivity measurements or gravimetric analysis.

Q. Which characterization techniques are essential for verifying the structural integrity of nitrobenzoic acid barium salt?

- Methodological Answer : A multi-technique approach is critical:

Q. What safety protocols are critical when handling nitrobenzoic acid barium salt?

- Methodological Answer :

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to barium’s systemic toxicity (ATSDR guidelines recommend <2 ppm airborne exposure) .

- Waste disposal : Neutralize acidic residues before disposal to prevent barium ion leaching into water systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for nitrobenzoic acid barium salt across studies?

- Methodological Answer :

- Systematic variable testing : Compare solubility in solvents (water, DMSO, ethanol) at controlled temperatures (25°C vs. 40°C).

- Analytical validation : Use HPLC to quantify dissolved barium ions, avoiding gravimetric errors from co-precipitated impurities .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate solvent polarity and ionic strength effects .

Q. What experimental designs are effective for studying the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated aging tests : Expose samples to UV light (λ = 254 nm) and humidity (75% RH) for 72 hours, monitoring degradation via FT-IR and XRD .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions (25°C, dry environment) .

Q. How can computational modeling complement experimental data to predict nitrobenzoic acid barium salt’s reactivity?

- Methodological Answer :

- DFT calculations : Simulate electron density maps to identify reactive sites (e.g., nitro group’s electrophilic behavior) .

- Molecular dynamics : Model solvation shells in aqueous media to explain solubility trends .

- Validation : Cross-check computational results with experimental Raman spectra and XPS data .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and testing nitrobenzoic acid barium salt?

- Methodological Answer :

- Detailed documentation : Record exact molar ratios, solvent grades, and ambient conditions in lab notebooks .

- Open-data practices : Share raw spectra and crystallographic data in supplementary materials for peer validation .

Q. How should researchers address inconsistencies in thermal decomposition profiles reported in literature?

- Methodological Answer :

- Controlled atmosphere studies : Conduct TGA under nitrogen vs. oxygen to identify oxidative decomposition pathways .

- Post-decomposition analysis : Use GC-MS to characterize volatile byproducts and trace catalytic impurities .

Ethical and Methodological Standards

Q. What ethical considerations apply when publishing data on barium-containing compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.